[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H,(H2,6,7,8,9) |
InChI Key |
QVECKLDGZGZWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways For 1 2 3 Triazolo 1,5 a Pyrimidin 5 Amine and Its Derivatives
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of the nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system. These methods involve the formation of the pyrimidine (B1678525) ring by reacting a 3-amino-1,2,4-triazole with a suitable three-carbon building block. nih.govresearchgate.net
Reactions of Aminotriazoles with 1,3-Dicarbonyl Compounds or α,β-Unsaturated Carbonyl Systems
A prevalent and direct method for constructing the nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core is the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl systems. nih.govresearchgate.net This reaction typically proceeds by an initial condensation between the exocyclic amino group of the triazole and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
The versatility of this approach allows for the introduction of various substituents onto the pyrimidine ring by selecting appropriately substituted 1,3-dicarbonyl precursors. For instance, the reaction of 3-amino-1,2,4-triazole with acetylacetone (B45752) yields 5,7-dimethyl nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine. Similarly, using ethyl acetoacetate (B1235776) can introduce a methyl group at the 5-position and a hydroxyl group (or its tautomeric keto form) at the 7-position. researchgate.net The reaction conditions often involve heating the reactants in a suitable solvent, sometimes with an acid or base catalyst to facilitate the condensation and cyclization steps. researchgate.net
Below is a table summarizing examples of this synthetic approach:
| 3-Aminotriazole Derivative | 1,3-Dicarbonyl or α,β-Unsaturated Compound | Resulting nih.govmdpi.comorganic-chemistry.orgTriazolo[1,5-a]pyrimidine Derivative |
| 3-Amino-1,2,4-triazole | Acetylacetone | 5,7-Dimethyl nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine |
| 3-Amino-1,2,4-triazole | Ethyl acetoacetate | 5-Methyl-7-hydroxy nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine |
| 3-Amino-5-mercapto-1,2,4-triazole | 1,3-Diphenyl-2-propen-1-one (Chalcone) | 2-Mercapto-5,7-diphenyl nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govresearchgate.net These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
A common MCR strategy for this scaffold is a Biginelli-like reaction. nih.govingentaconnect.com This involves the one-pot condensation of a 3-amino-1,2,4-triazole (acting as the urea (B33335) component), an aldehyde, and a β-dicarbonyl compound. nih.govjocpr.com For instance, a three-component reaction between 3-alkylthio-5-amino-1,2,4-triazoles, various aldehydes, and β-dicarbonyl compounds in dimethylformamide (DMF) at elevated temperatures yields a diverse range of nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives. nih.gov Another example describes the use of 3-aminotriazole, different aldehydes, and a ketene (B1206846) N,S-acetal in the presence of trichloroacetic acid as a catalyst to produce novel N-methyl-6-nitro-5-aryl-3,5-dihydro- nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-7-amines. nih.gov
The following table showcases representative multicomponent reactions for the synthesis of nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives:
| Component 1 (Aminotriazole) | Component 2 (Aldehyde) | Component 3 (β-Dicarbonyl/Ketene Acetal) | Catalyst/Solvent | Product |
| 3-Alkylthio-5-amino-1,2,4-triazole | Various aldehydes | β-Dicarbonyl compounds | DMF, 130-160 °C | Substituted nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidines nih.gov |
| 3-Amino-1,2,4-triazole | Various aldehydes | N-methyl-1-(methylthio)-2-nitroethenamine | Trichloroacetic acid/Acetonitrile or Water | N-methyl-6-nitro-5-aryl-3,5-dihydro- nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-7-amines nih.gov |
| 3-Amino-1,2,4-triazole | Aromatic aldehydes | Acetoacetamides | Heating | Substituted nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidines jocpr.com |
Condensation of 5-Amino-1,2,4-triazole with Specific Synthon Precursors
The synthesis of nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-5-amine and its derivatives can also be achieved through the condensation of 5-amino-1,2,4-triazole with various specific synthon precursors that provide the necessary carbon atoms to form the pyrimidine ring. These precursors are often more complex than simple dicarbonyl compounds and are chosen to introduce specific functionalities into the final molecule.
For example, malonaldehydes can be condensed with 3-amino- nih.govmdpi.comorganic-chemistry.org-triazole or 3,5-diamino- nih.govmdpi.comorganic-chemistry.org-triazole to form the corresponding nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives. researchgate.net The reaction of 3-amino-1,2,4-triazole with β-ketonitriles is another effective method. In this case, the amino group of the triazole reacts with the keto group, and the triazole ring nitrogen attacks the nitrile carbon, leading to cyclization and the formation of the 5-amino derivative of the nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system.
Conversion Strategies from Related Heterocycles
Another important synthetic route to nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidines involves the chemical transformation of other pre-existing heterocyclic systems. These methods often rely on rearrangement reactions or oxidative cyclizations to form the desired thermodynamically stable nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine isomer. nih.gov
Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidines
The Dimroth rearrangement is a well-established method for the synthesis of nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidines from their nih.govmdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyrimidine isomers. wikipedia.orgresearchgate.net This rearrangement typically occurs under acidic, basic, or thermal conditions and involves a ring-opening and ring-closing sequence. nih.gov The nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine is generally the more thermodynamically stable isomer. csic.es
The accepted mechanism for this rearrangement involves the opening of the pyrimidine ring of the nih.govmdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyrimidine, followed by rotation of the triazole moiety and subsequent ring closure to form the more stable nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine. researchgate.netnih.gov This rearrangement has been observed to occur spontaneously, although it can be catalyzed by acids like HCl. For instance, nih.govmdpi.comorganic-chemistry.orgtriazolo[4,3-c]pyrimidine derivatives formed in situ can undergo a Dimroth rearrangement to yield the corresponding nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-c]pyrimidines. nih.govbeilstein-journals.org While this example leads to the [1,5-c] isomer, similar principles apply to the formation of the [1,5-a] isomer from the [4,3-a] precursor.
Oxidative Cyclization Reactions from Pyrimidin-2-yl-amidines
The oxidative cyclization of pyrimidin-2-yl-amidines or related precursors provides another route to the nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyrimidine ring system. nih.gov This approach involves the formation of the triazole ring onto a pre-existing pyrimidine core. The general strategy is to have a pyrimidine ring substituted at the 2-position with a group that can undergo intramolecular cyclization to form the fused triazole ring.
For example, the oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives using reagents like N-chlorosuccinimide can lead to the formation of nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amines. bohrium.combohrium.com A similar strategy can be applied to pyrimidine precursors. The oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones with iodobenzene (B50100) diacetate (IBD) initially forms nih.govmdpi.comorganic-chemistry.orgtriazolo[4,3-c]pyrimidine derivatives, which then readily undergo a Dimroth rearrangement to furnish the more stable nih.govmdpi.comorganic-chemistry.orgtriazolo[1,5-c]pyrimidine products. beilstein-journals.orgscienceopen.com This two-step sequence of oxidative cyclization followed by rearrangement is a powerful method for accessing the triazolopyrimidine scaffold.
Catalyst-Mediated and Green Chemistry Synthetic Routes
Recent advancements in synthetic organic chemistry have focused on the development of more efficient, sustainable, and environmentally benign methods for the synthesis of complex molecules. This section explores catalyst-mediated and green chemistry approaches for the synthesis of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or catalyst-free conditions. A notable environmentally friendly and catalyst-free method for synthesizing nih.govnih.govmdpi.comtriazolo[1,5-a]pyridines involves the microwave irradiation of enaminonitriles and benzohydrazides. mdpi.comresearchgate.net This tandem reaction proceeds through a transamidation mechanism, followed by a nucleophilic addition with the nitrile group and subsequent condensation to form the final product in a short reaction time. mdpi.com The key advantages of this method are the elimination of catalysts and additives, broad substrate scope, and good functional group tolerance, leading to good-to-excellent yields. mdpi.comresearchgate.net
One specific protocol involves heating a mixture of the appropriate 3-amino-1,2,4-triazole derivative, an aromatic aldehyde, and a β-dicarbonyl compound in ethanol (B145695) under microwave irradiation at 120 °C for 10-15 minutes. This approach has been successfully employed to synthesize a series of novel nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines.
The general reaction scheme for the microwave-assisted, catalyst-free synthesis is depicted below:
Scheme 1: General scheme for microwave-assisted, catalyst-free synthesis of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |
| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | β-Dicarbonyl Compound | Microwave, 120°C, 10-15 min | Substituted nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine |
This method highlights a significant advancement in the sustainable synthesis of this important class of heterocyclic compounds. researchgate.net
Copper-catalyzed reactions have been widely utilized in the synthesis of nitrogen-containing heterocycles due to the low cost and ready availability of copper catalysts. A copper-catalyzed aerobic oxidative cyclization of guanidylpyridines and their derivatives provides a straightforward route to 2-amino- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridines and related heterocycles. researchgate.net This methodology demonstrates a broad scope, tolerating various substituents on the pyridine (B92270) ring as well as other heterocyclic rings like pyrazines and pyrimidines. researchgate.net
Another significant copper-catalyzed approach involves the sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This method is advantageous as it utilizes readily available and inexpensive starting materials and catalyst under an air atmosphere. organic-chemistry.org The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of diverse 1,2,4-triazole (B32235) derivatives. organic-chemistry.org
To avoid the potential toxicity and cost associated with metal catalysts, metal-free oxidative N-N bond formation reactions have been developed. One such method involves the Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This strategy allows for the direct formation of the 1,2,4-triazolo[1,5-a]pyridine skeleton in short reaction times and with high yields. organic-chemistry.org
An alternative and environmentally benign approach utilizes an I2/KI-mediated oxidative N-N bond formation. researchgate.netorganic-chemistry.org This reaction efficiently produces various 1,5-fused 1,2,4-triazoles, including nih.govnih.govmdpi.comtriazolo[1,5-a]pyridines, from readily available N-aryl amidines in a scalable manner. organic-chemistry.org Chloramine-T has also been employed as an efficient promoter for the direct metal-free oxidative N-N bond formation from N-arylamidines, offering mild reaction conditions and short reaction times. organic-chemistry.org
In line with the principles of green chemistry, the use of natural and biodegradable catalysts has gained significant attention. Lemon juice, owing to its acidic nature (pH 2-3) from citric and ascorbic acids, has been successfully employed as a natural acid catalyst in a one-pot, three-component reaction to synthesize nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives. nih.govcbijournal.com This method involves the reaction of a 3-substituted-5-amino-1,2,4-triazole, an aromatic aldehyde, and a β-dicarbonyl compound in an aqueous ethanol medium. nih.gov The use of lemon juice as a catalyst and water as a solvent makes this a highly eco-friendly and sustainable synthetic route. nih.govresearchgate.net
Another example of a natural catalyst is Thiamine (B1217682) hydrochloride (Vitamin B1), which has been shown to be an efficient promoter for the one-pot synthesis of nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives in an aqueous medium. researchgate.net This method offers several advantages, including the use of an inexpensive and readily available catalyst, easy workup, and improved yields, all within an environmentally benign solvent. researchgate.net
| Natural Catalyst | Reactants | Solvent | Key Advantages |
| Lemon Juice | 3-Amino-1,2,4-triazole, Aldehyde, β-Dicarbonyl | Water-Ethanol | Eco-friendly, Readily available, Mild conditions |
| Thiamine HCl (Vitamin B1) | 3-Amino-1,2,4-triazole, Aldehyde, β-Dicarbonyl | Water | Inexpensive, Easy workup, Good yields |
Late-Stage Functionalization and Derivatization Strategies
Late-stage functionalization is a crucial strategy in medicinal chemistry for the rapid generation of analogues of a lead compound to explore structure-activity relationships (SAR). The nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine core is amenable to various derivatization reactions, allowing for the introduction of a wide array of functional groups at different positions of the heterocyclic scaffold.
The synthesis of substituted nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines often begins with the cyclocondensation of 3-amino-5-substituted-1,2,4-triazoles with various β-dicarbonyl compounds, which introduces substituents at the 2-, 5-, and 7-positions of the final ring system. nih.govmdpi.com
A common strategy for introducing diverse substituents at the 7-position involves the initial synthesis of a 7-chloro derivative, which can then undergo nucleophilic substitution with various amines, alcohols, or thiols. acs.org For instance, treatment of 5-chloro- nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidin-7-amine derivatives with different nucleophiles allows for the introduction of a wide range of functionalities at the 7-position. acs.org
Furthermore, the amino group at the 5-position can be a handle for further transformations. For example, a series of novel nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives were synthesized where the 5-position was modified. mdpi.com The synthetic route involved the reaction of a key intermediate with various amines to introduce different substituents at this position. mdpi.com
Structure-activity relationship studies have shown that the nature and position of substituents on the nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine ring significantly influence the biological activity. For instance, in a series of antibacterial agents, it was found that substitution on a phenyl ring attached to the pyrimidine moiety was necessary for activity, with the position and lipophilicity of the substituent playing a crucial role. nih.gov Specifically, para-substitution on the phenyl ring with bulky lipophilic groups generally resulted in better antibacterial activity against Enterococcus faecium. nih.gov
Functionalization for Specific Biological Probes
The functionalization of the acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is a key strategy for developing specific biological probes, particularly in anticancer drug discovery. By systematically introducing various functional groups at different positions of the TP ring, researchers can investigate structure-activity relationships (SAR) and optimize compounds for specific biological targets like tubulin or various cancer cell lines. acs.orgnih.gov
One area of focus has been the modification at the C-2, C-5, and C-7 positions to create potent antitumor agents. mdpi.com For instance, a series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl) acs.orgresearchgate.netnih.govtriazol[1,5-a]-pyrimidines were synthesized to evaluate their in vitro anti-tumor activity. mdpi.com In this series, the introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position and a diethylamino group on the furan (B31954) ring resulted in a compound with significant activity against Bel-7402 and HT-1080 cancer cell lines. mdpi.com
Another approach involves synthesizing derivatives as tubulin polymerization inhibitors. acs.orgnih.gov A series of compounds with a (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at the 5-position demonstrated high potency. acs.org These compounds were found to inhibit the binding of vinca (B1221190) alkaloids to tubulin and could overcome multidrug resistance. acs.org
The molecular hybridization strategy has also been employed, combining the acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core with other biologically active moieties, such as indole (B1671886). nih.gov This led to the development of derivatives with significant antiproliferative activities against human gastric cancer (MGC-803), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov
The data below highlights specific derivatives and their effectiveness as biological probes against cancer cell lines.
| Compound Name/Number | Modifications on TP Core | Biological Target/Assay | Key Finding (IC50) | Reference |
| Compound 19 | C7: 4-Fluoro-3-(trifluoromethyl)phenylamino; C2: 3-((5-((diethylamino)methyl)furan-2-yl)-methylthio)propyl | HT-1080 and Bel-7402 cancer cell lines | 6.1 μM (HT-1080), 12.3 μM (Bel-7402) | mdpi.com |
| Compound H12 | C7: 1-methyl-1H-indol-3-yl; C5: (4-fluorobenzyl)aminomethyl | MGC-803, HCT-116, MCF-7 cancer cell lines | 9.47 μM (MGC-803), 9.58 μM (HCT-116), 13.1 μM (MCF-7) | nih.gov |
| Compound 26 | C2: 3,4,5-trimethoxyphenyl; C5: methyl; C6: phenyl; C7: methyl | HeLa and A549 cancer cell lines | 0.75 μM (HeLa), 1.02 μM (A549) | nih.gov |
| Compound 28 | C2: 3,4,5-trimethoxyphenyl; C5: methyl; C6: 4-chlorophenyl; C7: methyl | Tubulin polymerization | 9.90 μM | nih.gov |
These examples demonstrate that the strategic functionalization of the acs.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold allows for the fine-tuning of its biological activity, making it a valuable tool for probing complex biological systems and developing potential therapeutic agents.
Chemical Reactivity and Mechanistic Insights Of 1 2 3 Triazolo 1,5 a Pyrimidine Systems
Electrophilic Reactions at Carbon Ring Atoms
Electrophilic substitution reactions on the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core itself are not extensively documented in the reviewed literature. However, studies on related fused pyrimidine (B1678525) systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, offer insights into potential electrophilic reactivity. For instance, bromination, iodination, and nitration of these related systems have been shown to occur at the 6-position of the pyrazolo[1,5-c]pyrimidine (B12974108) ring. nih.gov This suggests that the carbon atoms of the pyrimidine ring in the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine system may also be susceptible to electrophilic attack under suitable conditions. The presence of electron-withdrawing groups, such as a nitro group, can significantly influence the reactivity of the heterocyclic system towards electrophiles. mdpi.com
Nucleophilic Additions and Ring Cleavage
The electron-deficient nature of the pyrimidine ring in the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine system makes it susceptible to nucleophilic attack. Nucleophilic addition reactions have been observed in related isomeric systems like v-triazolo[4,5-d]pyrimidines (8-azapurines), which can add nucleophiles such as potassium hydrogen sulfite (B76179) and barbituric acid to form 7-substituted 6,7-dihydro-derivatives. rsc.org
In some instances, nucleophilic attack can lead to the cleavage of the pyrimidine ring. For example, heating dihydro mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-7-carboxylates with hydrazine (B178648) hydrate (B1144303) can result in the recyclization of the pyrimidine ring to form 6-arylpyridazin-3(2H)-ones. researchgate.net
Nucleophilic Substitution of Functional Groups on the Ring
The introduction of leaving groups, such as halogens, onto the pyrimidine ring of the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold allows for a variety of nucleophilic substitution reactions. For example, 7-chloro-2-(3-chloropropyl)-5-methyl- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine can be synthesized and subsequently used in nucleophilic substitution reactions. mdpi.com Similarly, the treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine with nucleophiles like alcohols, thiols, or alkylamines leads to the corresponding substituted products. acs.org This highlights the utility of halogenated mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines as versatile intermediates for the synthesis of a wide range of derivatives.
Reactivity of Side Chains and Exocyclic Groups
The functional groups attached to the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core can undergo various chemical transformations. For instance, modifications at the C-2, C-5, C-6, and C-7 positions are commonly performed to explore the structure-activity relationships of these compounds in medicinal chemistry. mdpi.com The presence of exocyclic oxygen atoms, as seen in 7-oxo- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, can enhance the reactivity and coordination ability of the molecule. mdpi.com These exocyclic groups can also influence the acidity of the scaffold, as demonstrated by the formation of a pyridinium (B92312) salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one due to the strong NH-acidity enhanced by the electron-withdrawing nitro group. mdpi.com
Proposed Reaction Mechanisms for Scaffold Formation and Transformation
The synthesis of the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold can be achieved through several key reaction mechanisms:
Cyclocondensation Reactions: This is a common strategy involving the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.net The reaction proceeds through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system.
Dimroth Rearrangement: The mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine system can be obtained from its isomeric mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine precursor through a Dimroth rearrangement. nih.govresearchgate.net This rearrangement typically occurs under acidic or basic conditions and involves the cleavage of the pyrimidine ring followed by recyclization to form the more thermodynamically stable [1,5-a] isomer. The driving force for this rearrangement is often an increase in the aromatic character of the resulting compound. researchgate.net
Oxidative Cyclization: Another synthetic route involves the oxidative cyclization of pyrimidin-2-yl-amidines. nih.gov This method utilizes an oxidizing agent to facilitate the intramolecular C-N bond formation, leading to the triazole ring.
A plausible mechanism for the formation of a related mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine involves the initial transamidation of an enaminonitrile with a benzohydrazide, followed by nucleophilic attack of the nitrogen lone pair on the nitrile moiety, subsequent condensation with a carbonyl group, and final elimination of water. mdpi.com
Metal-Chelating Properties and Coordination Chemistry
The mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold possesses multiple nitrogen atoms with available lone pairs, making it an excellent ligand for coordinating with metal ions. nih.govmdpi.com Its structural similarity to purines makes it a valuable candidate for studying interactions with metal ions as biomimetic models. mdpi.com
The coordination chemistry of mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines with various transition metals, including copper, cobalt, nickel, zinc, and iron, has been extensively studied. mdpi.comresearchgate.net The primary coordination modes are typically through the N3 and/or N4 atoms of the triazole and pyrimidine rings, respectively. mdpi.com The presence of exocyclic substituents, such as carbonyl groups, can introduce additional coordination sites. mdpi.com
The coordination of mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines to metal centers can lead to the formation of discrete mononuclear complexes or extended coordination polymers with interesting magnetic and luminescent properties. mdpi.com For example, [Cu(ftpO)2(H2O)4] is a mononuclear complex where the copper(II) ion has an octahedral geometry, coordinated to two nitrogen atoms from two different triazolopyrimidine ligands and four water molecules. mdpi.com
Table of Metal Complexes with mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine Ligands
| Metal Ion | Ligand | Complex Stoichiometry | Coordination Geometry | Reference |
| Copper(II) | 7-oxo-5-phenyl- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine | [Cu(ftpO)2(H2O)4] | Octahedral | mdpi.com |
| Iron(II) | 5,7-diethyl- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine | [Fe(NCS)2(detp)3(H2O)] | - | researchgate.net |
| Cobalt(II) | 2-methylthio-5,7-dimethyl- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine | [Co(NCS)2(sdmtp)2(H2O)] | 5-coordinate | researchgate.net |
| Zinc(II) | 5-phenyl-7-methyl- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine | [ZnBr2(fmtp)2] | 4-coordinate | researchgate.net |
| Nickel(II) | 5,7-diethyl- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine | [Ni(NCS)2(detp)3(CH3OH)] | 6-coordinate | researchgate.net |
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Pyrimidin 5 Amine Analogs
Influence of Substituent Position and Nature on Biological Activity
The biological activity of the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold is highly sensitive to the nature and position of its substituents. Modifications across the bicyclic core have been systematically explored to delineate the structural requirements for various therapeutic effects, including anticancer and antibacterial activities. researchgate.netresearchgate.net
Analysis of Substitutions at Positions 2, 5, 6, and 7
The pyrimidine (B1678525) ring of the scaffold offers several positions for substitution, with positions 5, 6, and 7 being particularly influential on the molecule's biological profile. nih.gov More recent studies have also highlighted the importance of substitutions at the C-2 position, often in combination with modifications at C-7, for enhancing antiproliferative capabilities. nih.gov
Position 5: This position is critical for anticancer activity. Research has established a clear SAR requirement, indicating that a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group is necessary to achieve high potency. acs.orgnih.gov
Position 6: The introduction of substituents at the C-6 position has been explored, with studies investigating derivatives such as 6-carboxylate analogs to modulate activity. nih.gov For instance, in the context of anticancer agents that target tubulin, modifications at this position, often involving a phenyl group, are crucial. acs.orgnih.gov
Position 7: The C-7 position is a key site for modification, significantly impacting activity. Introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at this position has been found to be highly favorable for increasing anti-tumor activity. mdpi.com In the development of antibacterial agents, substitutions at the 7-position of the triazolopyrimidine core are pivotal for achieving desired efficacy. researchgate.net
Position 2: While historically less explored, the C-2 position has gained attention. nih.gov Studies have shown that introducing functional groups at C-2, particularly long side-chains containing other moieties like furan (B31954) rings, can lead to potent anti-tumor compounds, especially when combined with optimal substitutions at C-7. mdpi.com
The following table summarizes the observed effects of substitutions at these key positions on the biological activity of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine analogs.
| Position | Substituent Type | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 2 | Functionalized side-chains (e.g., containing furan) | Can significantly enhance anti-tumor activity, especially with optimal C-7 substitution. | nih.govmdpi.com |
| 5 | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino | Required for high-potency anticancer activity. | acs.orgnih.gov |
| 6 | Phenyl groups, Carboxylate derivatives | Crucial for certain anticancer mechanisms; can be modulated for activity. | acs.orgnih.govnih.gov |
| 7 | 4-fluoro-3-(trifluoromethyl)phenylamino | Favorable for increasing anti-tumor potency. | mdpi.com |
| 7 | Various amine substituents | Key for developing selective inhibitors against parasitic enzymes. | researchgate.net |
Impact of Specific Moieties (e.g., Phenyl Rings, Alkylamino Groups, Indole (B1671886) Skeletons)
The incorporation of specific chemical moieties plays a determinative role in the SAR of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine analogs.
Phenyl Rings: The presence and substitution pattern of phenyl rings are critical. For a series of anticancer agents, it was determined that having two fluoro atoms on an attached phenyl ring, specifically at the positions ortho to the triazolopyrimidine core, is necessary for optimal activity. nih.gov Furthermore, at the para position of the phenyl ring, the best activity is achieved with an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group. acs.orgnih.gov Disubstitution on an aniline (B41778) ring at the C-7 position has also been shown to contribute positively to potency. mdpi.com
Alkylamino Groups: These groups are frequently utilized to enhance potency and modulate physicochemical properties. Specific fluoroalkylamino groups at the C-5 position are a stringent requirement for a class of potent anticancer compounds. nih.gov In other series, various terminal alkylamino groups (such as piperidinyl, pyrrolidinyl, diethylamino, and dimethylamino) attached to a side-chain at the C-2 position resulted in superior anti-tumor activity compared to moieties like morpholino or 4-methylpiperizinyl. mdpi.com
Indole Skeletons: Leveraging the principle of molecular hybridization, researchers have linked indole fragments to the researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine scaffold. nih.gov This strategy aims to combine the pharmacophoric features of both skeletons to create novel derivatives with enhanced anticancer properties. A series of these hybrid molecules demonstrated potent antiproliferative activities against several human cancer cell lines, with the most active compound showing greater potency than the positive control drug 5-fluorouracil. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is invaluable for predicting the activity of novel analogs and providing insights into the structural features essential for potency. mdpi.com
Machine Learning Algorithms in QSAR Analysis
The advent of sophisticated machine learning (ML) algorithms has significantly advanced QSAR studies, enabling the development of robust and predictive models from large chemical datasets. jmpas.comscielo.br For researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine analogs, various ML techniques have been employed to model their activity against targets like Plasmodium falciparum. mdpi.com
Commonly used algorithms include:
Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). jmpas.com
k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the descriptor space. mdpi.com
Support Vector Machines (SVM) / Support Vector Regressor (SVR): A supervised learning algorithm that finds an optimal hyperplane to separate data points or perform regression. mdpi.comjmpas.com
Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the mean prediction of the individual trees. mdpi.com
Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks, capable of modeling complex non-linear relationships. nih.gov
In a QSAR study on 125 analogs of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine, models were built using MLR, kNN, SVR, Random Forest Regressor (RFR), RIDGE, and LASSO algorithms. mdpi.com Cross-validation showed that SVR, RFR, and kNN were particularly robust and reliable in predicting the antiplasmodial activity (pIC50). mdpi.com
The table below compares the performance of several machine learning algorithms in a QSAR study for predicting the pIC50 of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine analogs. mdpi.com
| Algorithm | Mean Squared Error (MSE) | Coefficient of Determination (R²) | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) |
|---|---|---|---|---|
| kNN | 0.46 | 0.54 | 0.54 | 0.68 |
| SVR | 0.33 | 0.67 | 0.46 | 0.57 |
| RFR | 0.43 | 0.58 | 0.51 | 0.66 |
Molecular Descriptors and Feature Selection for Activity Prediction
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. nih.gov These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.govmdpi.com
Given the large number of possible descriptors, feature selection is a critical step to identify the most relevant variables and avoid overfitting the model. mdpi.com Techniques like recursive feature elimination are used to select the most significant features from hundreds of calculated descriptors. mdpi.com
In a study modeling the antiplasmodial activity of researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyrimidine analogs, five molecular descriptors were identified as the most significant for constructing the predictive model:
npr1: Ratio of Nsp3/N atoms
pmi3: Third principal moment of inertia
slogP: Wildman-Crippen LogP value
vsurf-CW2: Capacity factor weighted by atomic van der Waals areas
vsurf-W2: Hydrophilic integy moments weighted by atomic van der Waals areas
The resulting regression equation was: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com This model provides valuable data on the functionalities necessary for designing more potent antimalarial agents based on this scaffold. mdpi.com
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of atoms (conformation) and the spatial orientation of substituents (stereochemistry) are crucial factors that influence a molecule's ability to interact with its biological target.
A prominent example of stereochemical importance in this class of compounds is the requirement for a specific stereoisomer at the C-5 position for anticancer activity. Studies have demonstrated that the (1S) configuration of the 2,2,2-trifluoro-1-methylethylamino group is essential for high potency, highlighting a clear stereochemical preference at the target protein. acs.orgnih.gov
Furthermore, 3D-QSAR studies, which consider the 3D structure of molecules, have been employed to understand the SAR of triazolopyrimidine derivatives. nih.gov These studies often involve molecular docking and molecular dynamics simulations to analyze the binding modes and conformations of the ligands within the active site of the target protein. Such analyses provide critical information about the optimal conformation for binding and can explain the observed activity differences between analogs, thereby guiding the design of new inhibitors with improved affinity and selectivity. nih.gov
Target Specific Biological Activities and Underlying Mechanisms of Action Of 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives
Anti-infectious Agent Mechanisms
The nih.govnih.govunipd.ittriazolo[1,5-a]pyrimidine (TZP) scaffold has proven to be a valuable starting point for the development of various anti-infective agents, particularly antivirals. nih.gov
Antiviral Activities
A key strategy in the development of new anti-influenza drugs is the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex composed of PA, PB1, and PB2 subunits. nih.govcardiff.ac.uk The proper assembly of this complex is essential for viral replication. cardiff.ac.uk Derivatives of the nih.govnih.govunipd.ittriazolo[1,5-a]pyrimidine (TZP) scaffold have been identified as effective disruptors of the protein-protein interaction between the PA and PB1 subunits. unipd.itunipd.itnih.gov
By interfering with the heterodimerization of PA and PB1, these compounds inhibit the function of the RdRP complex. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of these TZP derivatives, resulting in compounds with potent inhibitory activity in the low micromolar range. nih.govcardiff.ac.uk For instance, a hybrid molecule merging the triazolopyrimidine and a cycloheptathiophene scaffold emerged as a highly potent PA-PB1 interaction inhibitor with an IC50 of 1.1 µM. cardiff.ac.uk
| Compound Reference | Description | PA-PB1 IC50 (µM) | Antiviral EC50 (µM) |
| Compound 26 | Tricyclic derivative | 15 | 40 |
| Compound 24 | Acid derivative | 18 | 70 |
| Compound 36 | Hybrid molecule | 1.1 | Not specified |
Data sourced from multiple studies on TZP derivatives against Influenza A/PR/8/34 strain. nih.govcardiff.ac.uk
The HIV-1 reverse transcriptase (RT) is a critical enzyme for the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activity. plos.org While many drugs target the polymerase function, the RNase H domain remains an unexploited target. nih.gov Researchers have successfully repurposed anti-influenza derivatives based on the nih.govnih.govunipd.ittriazolo[1,5-a]pyrimidine (TZP) scaffold to act as inhibitors of the HIV-1 RT-associated RNase H function. nih.govnih.gov
These TZP derivatives function as allosteric inhibitors. nih.gov Molecular modeling and mutagenesis studies suggest that these compounds bind to an unexplored allosteric site, distinct from the RNase H catalytic active site. nih.gov This binding event induces a conformational change that inhibits the enzyme's activity without directly competing with the substrate at the active site. nih.gov Structural exploration of the TZP core has led to the identification of catechol derivatives that inhibit RNase H in the low micromolar range while showing no corresponding inhibition of the RT-associated polymerase activity, highlighting their specificity for the RNase H domain. nih.govcornell.edu
| Compound Class | Mechanism | RNase H IC50 Range |
| Catechol Derivatives | Allosteric Inhibition | Low micromolar |
Data from studies on TZP derivatives repurposed for HIV-1 RNase H inhibition. nih.gov
Hepatitis C Virus (HCV) Polymerase Inhibition
The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication, has been a primary target for the development of direct-acting antiviral agents. nih.govwashington.edu Within this context, derivatives of the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of viral polymerases, including that of HCV. nih.gov These non-nucleoside inhibitors typically bind to allosteric sites on the polymerase, inducing conformational changes that prevent the initiation of RNA transcription or the formation of a productive enzyme-RNA complex. nih.gov
Antibacterial Activities
nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) ranging from 0.25 to 2.0 µg/mL. nih.govresearchgate.netacs.org The antibacterial effects of this class of compounds are often achieved through the inhibition of essential bacterial enzymes involved in DNA replication and metabolic pathways.
A primary mechanism of antibacterial action for many nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives is the inhibition of DNA gyrase. nih.gov This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By targeting this enzyme, these compounds disrupt fundamental cellular processes, leading to bacterial cell death.
Several studies have focused on designing and synthesizing novel nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives as potent DNA gyrase inhibitors. nih.govnih.gov For instance, one study reported a derivative, designated as compound 9a, which demonstrated superior inhibitory activity against DNA gyrase with an IC₅₀ value of 0.68 µM, compared to ciprofloxacin's IC₅₀ of 0.85 µM. nih.govresearchgate.net Molecular docking studies have confirmed that these compounds bind effectively to the active site of DNA gyrase, showing binding modes comparable to that of ciprofloxacin. nih.govnih.govacs.org
Table 1: DNA Gyrase Inhibitory Activity and Minimum Inhibitory Concentrations (MIC) of Selected nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Bacterial Strain | MIC (µg/mL) |
| Compound 9a | DNA Gyrase | 0.68 | E. coli | 0.25 |
| MRSA | 0.5 | |||
| K. pneumonia | 0.5 | |||
| P. aeruginosa | 1.0 | |||
| Ciprofloxacin | DNA Gyrase | 0.85 | Various | 10–90 µM |
Dihydrofolate reductase (DHFR) is another critical target for antibacterial agents. nih.gov This enzyme is vital for the folate metabolic pathway, which produces precursors necessary for the synthesis of DNA, RNA, and proteins. nih.govmdpi.com Inhibition of DHFR disrupts these essential biosynthetic pathways, ultimately halting bacterial growth and proliferation. nih.gov
Researchers have successfully developed nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine-based derivatives that act as dual inhibitors, targeting both DNA gyrase and DHFR. nih.govacs.org This dual-action mechanism is a promising strategy to combat bacterial resistance. By simultaneously inhibiting two crucial cellular pathways, the likelihood of bacteria developing resistance is significantly reduced.
A distinct class of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives has been identified as inhibitors of bacterial cell-wall biosynthesis. nih.gov This mechanism was discovered through macromolecular synthesis assays in studies targeting vancomycin-resistant Enterococcus faecium, a significant pathogen in hospital settings. nih.gov These compounds were initially identified through in silico screening against penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. nih.gov Although further investigation revealed that the lead compound did not inhibit the specific PBP it was screened against, it did possess antibacterial activity by targeting the broader cell-wall biosynthesis pathway. nih.gov
Antiparasitic Activities
The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of agents against various parasitic diseases, including malaria. researchgate.net
Derivatives of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine have demonstrated potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com A key target for these compounds is the parasite's dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. mdpi.comresearchgate.netnih.gov PfDHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the parasite as it cannot salvage preformed pyrimidines from the host. nih.gov
One series of 2-(trifluoromethyl) nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives showed significant antiplasmodial activity, with IC₅₀ values ranging from 0.023 to 20 µM against the W2 chloroquine-resistant strain. mdpi.comresearchgate.net The most active compound in this series featured a trifluoromethyl group at the 2-position and a β-naphthylamine group at the 7-position, yielding an impressive IC₅₀ of 0.023 µM. mdpi.com This compound was also found to be non-toxic to human HepG2 cells, highlighting its selectivity for the parasite. mdpi.com
Table 2: Anti-Plasmodium falciparum Activity of Selected nih.govmdpi.comnih.govTriazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 2 | Substituent at Position 7 | IC₅₀ (µM) vs. P. falciparum (W2 Strain) |
| Compound 2 | -CF₃ | β-naphthylamine | 0.023 |
| Compound 5 | -CF₃ | 3,4-dichloroaniline | 0.55 |
| Compound 8 | -CF₃ | 4-methoxyaniline | 0.4 |
| Compound 13 | -CF₃ | 4-(trifluoromethyl)aniline | 0.3 |
| Chloroquine | N/A | N/A | 0.22 |
Antimalarial Activity
The acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine core has been a focal point in the development of novel antimalarial agents, demonstrating potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A series of these derivatives were found to be potent inhibitors of the P. falciparum 3D7 strain, with thirty compounds showing activity with IC50 values ranging from 0.030 to 9.1 μM. nih.gov
The mechanism of action for these compounds is believed to be the inhibition of the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, a key component in the de novo pyrimidine biosynthetic pathway. nih.govnih.gov All tested acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine derivatives inhibited PfDHODH activity in a range from low micromolar to low nanomolar concentrations (IC50 values of 0.08–1.3 μM). nih.gov Importantly, these compounds showed no significant inhibition of the human DHODH homolog, indicating a high degree of selectivity. nih.gov
Particularly noteworthy are compounds 20 , 21 , 23 , and 24 , which were the most potent inhibitors against the parasite, with IC50 values comparable to the antimalarial drug chloroquine. nih.gov These compounds also demonstrated a lack of cytotoxicity against the human hepatoma cell line HepG2, highlighting their potential as selective antimalarial candidates. nih.gov Molecular docking studies have supported these findings, indicating a favorable binding mode of these derivatives to the PfDHODH enzyme. nih.gov
| Compound | Substituents (R, R1) | Anti-P. falciparum Activity (IC50, μM) | PfDHODH Inhibition (IC50, μM) |
|---|---|---|---|
| 19 | CF3, Cl | - | 0.08 |
| 20 | CF3, F | 0.086 | - |
| 21 | CF3, CH3 | 0.032 | - |
| 23 | CF3, CF3 | 0.030 | - |
| 24 | CF3, 2-naphthyl | 0.050 | - |
Antifungal Activities
Derivatives of acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine have been synthesized and evaluated for their potential as antifungal agents, particularly in the context of agricultural applications. researchgate.netnih.gov A series of new derivatives bearing 1,3,4-oxadiazole (B1194373) moieties were tested in vitro for their activity against the plant pathogenic fungus Rhizoctonia solani. researchgate.netnih.gov
Among the synthesized compounds, compound 8r , identified as 2-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)-methylthio)-5-dimethyl-1,2,4-triazolo-[1,5-a]pyrimidine, demonstrated the highest antifungal activity with an EC50 value of 6.57 µg/mL. researchgate.net Further quantitative structure-activity relationship (QSAR) analysis and comparative molecular field analysis (CoMFA) led to the design and synthesis of compound 9j (2-(1-(5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine). This compound exhibited even higher activity, with an EC50 of 3.34 µg/mL. nih.gov
Another study focused on novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety. Many of these compounds showed significant antifungal activities against a range of plant pathogenic fungi, including various species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav. frontiersin.org Compounds 4 , 5h , 5o , and 5r were particularly effective against three of the four tested Botrytis cinerea species, suggesting their potential as lead structures for developing new fungicides. frontiersin.org
| Compound | EC50 (µg/mL) |
|---|---|
| 8r | 6.57 |
| 9j | 3.34 |
Neurodegenerative Disease Research
acs.orgnih.govacs.orgTriazolo[1,5-a]pyrimidine (TPD) derivatives have emerged as promising therapeutic candidates for neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. acs.orgnih.govcardiff.ac.uk These conditions are characterized by the dysfunction of the microtubule-associated protein tau, leading to microtubule instability in neurons. nih.gov Brain-penetrant, microtubule-stabilizing compounds from the TPD class have shown potential in preclinical models by normalizing axonal microtubules and restoring axonal transport. acs.orgnih.gov
The mechanism of action of these TPDs is complex, arising from their interaction with at least two different binding sites on tubulin heterodimers: the vinca (B1221190) site and a seventh, spatially distinct site. acs.orgnih.govcardiff.ac.uk Depending on the substituents on the TPD core, these compounds can elicit different cellular responses. acs.org Some derivatives promote microtubule stabilization, while others can disrupt microtubule integrity. acs.org
Structure-activity relationship (SAR) studies have been conducted to identify TPDs with improved microtubule-stabilizing activity and favorable pharmacokinetic properties for neurodegenerative disease treatment. acs.org These studies have led to the identification of novel TPD candidates that exhibit brain penetration and can prevent microtubule collapse in cortical neurons. acs.orgnih.gov For instance, certain alkyne derivatives were found to prevent okadaic acid-induced microtubule collapse in a manner similar to previously identified lead compounds. acs.org
Receptor Modulation and Enzyme Inhibition
Derivatives of the acs.orgnih.govacs.orgtriazolo[1,5-a]pyrimidine scaffold have been investigated as antagonists of the adenosine (B11128) A2A receptor, a therapeutic target for conditions such as Parkinson's disease. researchgate.netresearchgate.net Antagonism of this receptor, which is highly concentrated in the striatum, is believed to offer neuroprotective benefits and symptomatic relief. researchgate.net
Researchers have explored various fused-ring heterocyclic cores, including acs.orgnih.govacs.orgtriazolo[1,5-a]pyrazines, which are isomeric with the acs.orgnih.govacs.orgtriazolo[1,5-c]pyrimidine core found in other known A2A antagonists. researchgate.net By modifying the core structure and substituents, it is possible to improve target affinity, selectivity, and in vivo activity. researchgate.net For example, starting from the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine antagonist SCH 58261, researchers identified a potent and selective antagonist, 11h , which was orally active in animal models. nih.gov Further optimization led to the development of 12a (SCH 420814), a compound with broad selectivity, good pharmacokinetic properties, and excellent in vivo activity. nih.gov
The structure-activity relationship of these compounds has been explored to understand the structural basis for their activity and selectivity, often using the X-ray structure of the A2A adenosine receptor to guide the design strategy. researchgate.net
RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A. nih.gov Consequently, it has emerged as a promising therapeutic target for autoimmune diseases. Inverse agonists of RORγt can suppress its transcriptional activity, thereby reducing inflammation.
Research into RORγt inverse agonists has explored various chemical scaffolds. While direct studies on " nih.govacs.orgresearchgate.netTriazolo[1,5-a]pyrimidin-5-amine" as a RORγt inverse agonist are not prominently featured in the provided literature, extensive research has been conducted on the closely related nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine core. These studies offer valuable insights into the potential of this general heterocyclic system. For instance, a series of potent nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives have been identified as RORγt inverse agonists. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the triazolopyridine ring system can significantly impact potency and pharmacokinetic properties. nih.gov
One study detailed the discovery of a novel analogue, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridin-6-yl)nicotinamide, which exhibited potent RORγt inhibitory activity. nih.gov This compound demonstrated robust, dose-dependent inhibition of IL-17A production in both in vitro human whole-blood assays and in vivo mouse models. nih.gov The research highlights the therapeutic potential of targeting RORγt with compounds containing a triazolo-fused heterocyclic core.
| Compound ID | Core Structure | Target | Activity |
| 5a | nih.govacs.orgresearchgate.netTriazolo[1,5-a]pyridine | RORγt | Potent inverse agonist, inhibits IL-17A production |
Acetohydroxy Acid Synthase (AHAS) Inhibition (Herbicidal Context)
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. acs.org Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. This makes AHAS a key target for the development of herbicides.
The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is a core component of a class of highly active AHAS-inhibiting herbicides. acs.org Specifically, the 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonanilide herbicides are well-established as potent inhibitors of this enzyme. acs.org These compounds have been developed for broad-spectrum weed control in various crops. acs.org
Research in this area has led to the development of commercial herbicides. Structure-activity relationship studies have focused on substitutions on the triazolopyrimidine ring to optimize herbicidal activity, crop selectivity, and environmental degradation profiles. For example, the modification of a methyl group to a methoxy (B1213986) group on the pyrimidine ring was investigated to create new herbicidal compounds with faster degradation in soil. acs.org A study on N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610) showed that while it had a slightly lower enzyme-inhibiting activity compared to its predecessor, Flumetsulam, it maintained a similar level of in vivo post-emergent herbicidal activity against several broad-leaf weeds and exhibited a shorter half-life in soil. acs.org
The inhibitory activity of these compounds against AHAS from various plant sources has been evaluated, with I50 values indicating high sensitivity of the enzyme to this class of herbicides. acs.org The efficacy of these herbicides is not solely dependent on enzyme inhibition but also on factors such as uptake, translocation, and metabolism within the plant. acs.org
| Compound | Core Structure | Target | Application |
| Flumetsulam | nih.govacs.orgresearchgate.netTriazolo[1,5-a]pyrimidine | AHAS/ALS | Herbicide |
| Y6610 | nih.govacs.orgresearchgate.netTriazolo[1,5-a]pyrimidine | AHAS/ALS | Herbicide |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For the researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its fundamental characteristics. researchgate.net
Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For the parent compound, researchgate.netjchemrev.comresearchgate.nettriazolo-[1,5-a]pyrimidine, DFT studies have successfully calculated optimized geometric bond lengths and angles. researchgate.net These theoretical structures show good agreement with experimental data where available. researchgate.net
Following geometry optimization, vibrational frequency calculations are carried out. These calculations predict the infrared (IR) and Raman spectra of the molecule. A complete assignment of vibrational modes can be achieved through Total Energy Distribution (TED) analysis, which provides a detailed understanding of the molecule's vibrational behavior. researchgate.net For the researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidine core, these theoretical spectra serve as a benchmark for experimental spectroscopic studies. researchgate.net
Table 1: Representative DFT Calculation Parameters for the researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidine Scaffold
| Parameter | Methodology | Application | Reference |
|---|---|---|---|
| Geometry Optimization | DFT (B3LYP/6-311++G(d,p)) | Determination of stable molecular structure (bond lengths, bond angles). | researchgate.net |
| Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Prediction of IR and Raman spectra; assignment of vibrational modes. | researchgate.net |
| Tautomerism Study | DFT (B3LYP/6-311++(2d,2p)) | Evaluation of the relative stability of different tautomeric forms. | researchgate.net |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. jchemrev.com For various pyrimidine (B1678525) derivatives, the HOMO-LUMO gap has been calculated to understand their chemical reactivity and kinetic stability. irjweb.com A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor. irjweb.com This analysis is fundamental in predicting how the molecule will interact in chemical reactions. jchemrev.com
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarized Continuum Model (PCM) are used in conjunction with DFT to study solvent effects. researchgate.net For the parent researchgate.netjchemrev.comresearchgate.nettriazolo-[1,5-a]pyrimidine, studies have been performed in various solvents, including chloroform, methanol, dimethyl sulfoxide (B87167) (DMSO), and water. researchgate.net These calculations reveal how solvent polarity affects the molecule's structure, energetics, relative stability, and dipole moment. researchgate.net Understanding these effects is vital for predicting the compound's behavior in biological systems, which are aqueous environments.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how potential drug candidates interact with their biological targets. Derivatives of the researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have been extensively studied using this approach to explore their potential as inhibitors of various enzymes. nih.govnih.govresearchgate.net
Docking studies on researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have identified key interactions with the active sites of several important protein targets. These interactions are primarily non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, certain derivatives have been docked into the active site of DNA Gyrase, an enzyme essential for bacterial DNA replication. nih.govresearchgate.net These studies revealed binding modes comparable to known inhibitors, confirming the potential of this scaffold for developing new antibacterial agents. nih.gov Similarly, other derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), where they were found to interact with crucial active site residues like His41 and Cys145. nih.gov In the field of neurodegenerative diseases, microtubule-stabilizing researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidines have been analyzed for their binding to tubulin at distinct sites, elucidating the structural features that govern their activity. acs.org The analysis of these ligand-protein interactions provides a rational basis for the structure-activity relationships observed and guides the optimization of lead compounds.
Table 2: Examples of Molecular Docking Studies on researchgate.netjchemrev.comresearchgate.nettriazolo[1,5-a]pyrimidine Derivatives
| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Reference |
|---|---|---|---|
| DNA Gyrase | Antibacterial | Not specified | nih.govresearchgate.net |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral | His41, Cys145, Glu166 | nih.gov |
| Tubulin | Neurodegenerative Disease | Vinca (B1221190) site and seventh site interactions | acs.org |
| CDK2/cyclin A2 | Anticancer | Leu83 | rsc.org |
| Influenza A Virus Polymerase (PA-PB1 interface) | Antiviral | Q408 | nih.gov |
Prediction of Binding Conformations and Energies
Computational methods are pivotal in predicting how derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold orient themselves within protein binding sites and in estimating the strength of these interactions. Molecular docking and molecular dynamics (MD) simulations are primary tools used for this purpose.
For instance, in a study targeting the SARS-CoV-2 main protease (Mpro), molecular docking was used to screen a library of compounds, identifying two nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one derivatives as potent inhibitors. nih.gov These compounds exhibited high binding affinities of -9.3 kcal/mol and -9.1 kcal/mol, respectively. nih.gov To validate the stability of these predicted binding poses, MD simulations were performed, which showed that the compounds formed stable complexes with the protease. nih.gov Further thermodynamic analysis using Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations provided thermodynamically stable binding energies, reinforcing the docking predictions. nih.gov
In a different context, computational studies on microtubule-stabilizing nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines revealed their potential to interact with two distinct sites within tubulin heterodimers: the vinca site and a seventh site. nih.gov MD simulations confirmed that these compounds could maintain a stable binding pose in both pockets. The calculations of binding energies were crucial in understanding structure-activity relationships, showing that bulkier, more lipophilic substituents could significantly lower the binding affinity for one site over the other. nih.gov Docking simulations have also been employed to rationalize the binding mode of derivatives targeting the PA-PB1 interface of the influenza A virus polymerase, providing insight into how different chemical moieties contribute to inhibitory activity. nih.gov
| Compound Class | Target Protein | Computational Method | Predicted Binding Energy |
|---|---|---|---|
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidin-7-one (Lead 1) | SARS-CoV-2 Mpro | Molecular Docking | -9.3 kcal/mol |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidin-7-one (Lead 2) | SARS-CoV-2 Mpro | Molecular Docking | -9.1 kcal/mol |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidin-7-one (Lead 1) | SARS-CoV-2 Mpro | MM/PBSA | -129.266 ± 2.428 kJ/mol |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidin-7-one (Lead 2) | SARS-CoV-2 Mpro | MM/PBSA | -116.478 ± 3.502 kJ/mol |
Identification of Key Binding Site Interactions
Beyond predicting binding energy, computational models are critical for identifying the specific amino acid residues and the types of non-covalent interactions that stabilize the ligand-protein complex. This information is essential for rational drug design.
Studies on nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-one inhibitors of the SARS-CoV-2 Mpro revealed that their binding is stabilized by a network of hydrogen bonds and alkyl bonds. nih.gov Key interacting residues in the active site dyad include His41 and Cys145. nih.gov For one lead compound, hydrogen bonds were formed with Phe140, Leu141, Asn142, Gly143, Ser144, Cys145, His164, Glu166, and Gln189, while alkyl bonds were established with His41, Met49, and Met165. nih.gov
Similarly, for derivatives targeting cyclin-dependent protein kinase 2 (CDK2), X-ray crystallography and biological data confirmed that the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold interacts with the ATP binding pocket. nih.gov Molecular docking simulations of related pyrazolopyrimidine derivatives targeting CDK2 also highlighted the importance of hydrogen bonding with the backbone of Leu83 in the hinge region of the ATP-binding site. rsc.org In another example, docking studies of an anti-influenza compound suggested that a favorable hydrogen bond between its C-2 amidic carbonyl group and the Q408 residue was key for its inhibitory efficiency. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|
| SARS-CoV-2 Mpro | His41, Cys145, Glu166, Phe140, Leu141, Met49, etc. | Hydrogen Bonds, Alkyl Bonds |
| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 (hinge region) | Hydrogen Bonds |
| Influenza A Polymerase (PA subunit) | Q408 | Hydrogen Bond |
| Tubulin (Vinca Site) | β-tubulin residues | Hydrophobic Contacts |
Quantum-Chemical Calculations and Aromaticity Indices
Quantum-chemical calculations provide deep insights into the electronic structure, stability, and reactivity of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine system. These studies help to understand properties like tautomerism and aromaticity. The scaffold is described as an aza-analog of a delocalized 10-π electron system, composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring. nih.gov
Despite this description, ¹H-NMR studies have suggested that the heterocycle possesses a limited degree of aromaticity. nih.gov More advanced computational approaches have been used to clarify this. Quantum-chemical calculations have been performed on various derivatives, and new aromaticity indices have been calculated for such heterocyclic compounds. researchgate.net These theoretical investigations are crucial for understanding the fundamental properties of the ring system, which in turn influence its interactions and suitability as a scaffold in medicinal chemistry. researchgate.net
Bioisosteric Replacement Modeling
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TP) scaffold is a remarkably versatile bioisostere, capable of mimicking several distinct functional groups, a property that has been extensively exploited in drug design. nih.govnih.govmdpi.com Its utility stems from its electronic properties and its ability to present hydrogen bond donors and acceptors in specific spatial arrangements.
The most recognized bioisosteric application of the TP scaffold is as a surrogate for the purine (B94841) ring system. nih.govnih.gov The TP ring is isoelectronic with purine, suggesting it can mimic purine in biological contexts. nih.gov This strategy has been successfully applied in the development of non-nucleoside inhibitors for various kinases. A prominent example is the development of inhibitors for CDK2, a key enzyme in cell cycle control. nih.gov While the purine derivative roscovitine (B1683857) is a known CDK inhibitor, research has shown that TP-based compounds can also effectively target the ATP-binding site of CDK2. nih.gov X-ray crystallography has confirmed that TP derivatives can effectively replace the purine core, maintaining similar and crucial interactions within the kinase's ATP binding pocket. nih.gov
Depending on the substitution pattern, the TP ring has also been proposed as a viable bioisostere of the carboxylic acid functional group. nih.govnih.gov This application leverages the acidic nature of certain protons on the TP ring and its ability to engage in similar electrostatic and hydrogen-bonding interactions as a carboxylate group. This strategy allows for the replacement of a potentially metabolically labile carboxylic acid with a more stable heterocyclic core, which can improve the pharmacokinetic profile of a drug candidate.
A third bioisosteric application is the use of the TP scaffold to mimic the N-acetyl fragment of ε-N-acetylated lysine (B10760008) (KAc). nih.govnih.gov This is particularly relevant for targeting bromodomains, which are protein modules that specifically recognize and bind to KAc residues on histone tails and other proteins. nih.gov The TP ring can present the necessary hydrogen-bonding features to fit into the KAc binding pocket of bromodomains. This mimicry has led to the identification of TP derivatives as small-molecule inhibitors that can act as KAc mimetics, making them promising candidates for targeting diseases where bromodomain-containing proteins are implicated, such as cancer. nih.gov
An extensive search of scientific literature and chemical databases has been conducted to gather spectroscopic and structural characterization data for the compound nih.govmdpi.comsmolecule.comTriazolo[1,5-a]pyrimidin-5-amine .
Despite a thorough investigation, specific experimental data for the ¹H NMR, ¹³C NMR, IR, Raman, and Mass Spectrometry of this particular isomer could not be located in the available resources. The literature primarily contains characterization data for other isomers, such as nih.govmdpi.comsmolecule.comtriazolo[1,5-a]pyrimidin-7-amine, or for derivatives with various substituents on the triazolopyrimidine ring system.
Due to the absence of specific data for nih.govmdpi.comsmolecule.comTriazolo[1,5-a]pyrimidin-5-amine, it is not possible to provide the detailed analysis requested in the outline for the following sections:
Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS)
Information is available for the parent nih.govmdpi.comsmolecule.comtriazolo[1,5-a]pyrimidine and its numerous derivatives, but providing this information would not adhere to the strict focus on the specified " nih.govmdpi.comsmolecule.comTriazolo[1,5-a]pyrimidin-5-amine" compound. Further research or synthesis and subsequent analysis of the compound would be required to generate the data needed to populate the requested article structure.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry, which spectroscopic methods can only infer.
For novel researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine derivatives, growing a suitable single crystal allows for analysis by single-crystal X-ray diffraction. This technique unambiguously confirms the proposed structure, resolving any uncertainties from spectral data. mdpi.com The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of molecules in the solid state. mdpi.com
For example, the structure of a related fused 1,2,4-triazolo compound was confirmed by single-crystal XRD analysis, providing conclusive evidence of its molecular connectivity and conformation. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
The researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine scaffold is a versatile ligand capable of coordinating with various metal ions due to the accessible electron pairs on its nitrogen atoms (N1, N3, and N4). nih.gov X-ray crystallography is essential for characterizing the resulting metal complexes, revealing the coordination geometry of the metal center and the specific binding mode of the triazolopyrimidine ligand. nih.gov
Studies have shown that these ligands can form both mononuclear and polynuclear complexes with transition metals like copper(II) and zinc(II). researchgate.netmdpi.comnih.govresearchgate.net The most common coordination mode is monodentate, where the ligand binds to the metal through the N3 atom. researchgate.net However, bridging coordination, linking two metal centers via the N3 and N4 atoms, has also been observed, particularly in dinuclear copper complexes. researchgate.net
The structural data obtained from these crystallographic studies are critical for understanding the properties and potential applications of these metal complexes in fields such as medicinal chemistry and materials science. mdpi.comnih.gov
Emerging Applications and Future Research Directions
Agrochemical Applications (e.g., Herbicides)
The nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. researchgate.net Several commercial herbicides are based on this structure, functioning primarily as inhibitors of acetolactate synthase (ALS), an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants. researchgate.net This pathway is absent in animals, providing a degree of selectivity. researchgate.net
Prominent examples include Flumetsulam, which is used to control broad-leaved weeds in crops like soybeans. nih.govresearchgate.net The herbicidal activity of these compounds is often modulated by the substituents on the pyrimidine (B1678525) ring. For instance, 5-fluoromethyl- nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine-2-sulfonamides have been developed to exhibit rapid degradation in most agricultural soils, addressing the issue of persistence and carry-over effects on subsequent crops. nih.gov These derivatives show half-lives of less than 30 days, and often under two weeks, in moist sandy loam soil, a significant improvement over more persistent analogues. nih.gov Research in this area continues to focus on designing new derivatives with improved efficacy, greater crop selectivity, and more favorable environmental profiles.
| Compound Name | Application/Target | Key Research Finding | Reference |
|---|---|---|---|
| Flumetsulam | Herbicide (ALS inhibitor) | Used commercially to control broad-leaved weeds in crops such as soybeans. | nih.govresearchgate.net |
| Pyroxsulam | Herbicide (ALS inhibitor) | Effective in controlling broad-leaved weeds. | nih.gov |
| 5-Fluoromethyl- nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine-2-sulfonamides | Herbicide | Designed for rapid soil degradation to prevent carry-over effects in crop rotation. | nih.gov |
Materials Science Applications
While extensively studied in biological contexts, the application of the nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine scaffold in materials science is an emerging area of interest. The heterocyclic structure, with its multiple nitrogen atoms, possesses excellent coordination capabilities, making it a versatile building block or ligand for the synthesis of advanced materials. mdpi.com
One promising direction is the creation of metal-organic frameworks (MOFs) and other multidimensional coordination polymers. mdpi.com The nitrogen atoms in the triazolopyrimidine ring can act as donor sites, binding to metal ions to form complex, ordered structures. mdpi.com These materials are being investigated for a range of functional properties, including magnetism and luminescence. mdpi.com The structural similarity of the scaffold to purines also makes these coordination complexes interesting as biomimetic models. mdpi.com Additionally, the nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine framework has historical applications in the field of photography. researchgate.net The delocalized 10-π electron system of the fused rings suggests potential for development in organic electronics, although this remains a largely unexplored frontier. nih.gov
Development of Advanced Synthetic Protocols
The growing interest in nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine derivatives has spurred the development of more efficient, versatile, and environmentally benign synthetic methodologies. researchgate.net Traditional syntheses often involve the condensation of 3-amino-1,2,4-triazoles with 1,3-dielectrophilic compounds like β-dicarbonyls. researchgate.netmdpi.com
Modern research focuses on advancing these protocols through several key approaches:
Multi-Component Reactions (MCRs): One-pot, three-component reactions involving a 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound have become a powerful tool for rapidly generating molecular diversity. acs.orgmdpi.com These methods are prized for their efficiency, reduced waste, and operational simplicity. nih.gov
Novel Catalysis: Researchers are employing innovative catalysts to improve reaction yields and conditions. For example, a reusable nano-magnetic catalyst, Nano-[CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)][ZnCl₂], has been successfully used for the synthesis of derivatives under mild, solvent-free conditions. rsc.org
Green Chemistry Approaches: Methods utilizing microwave irradiation are being developed to accelerate reaction times and often provide cleaner products with higher yields. nih.gov The use of water as a solvent, facilitated by catalysts like thiamine (B1217682) hydrochloride (Vitamin B1), represents another move towards more sustainable synthetic practices. researchgate.net
These advanced protocols not only facilitate the synthesis of known compounds but also open avenues for creating novel analogues with previously inaccessible substitution patterns.
| Synthetic Protocol | Key Features | Advantages | Reference |
|---|---|---|---|
| Classical Condensation | Reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds. | Fundamental and well-established method. | researchgate.netmdpi.com |
| One-Pot, Three-Component Reaction | Combines 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound. | High efficiency, operational simplicity, rapid library generation. | acs.orgmdpi.com |
| Catalysis with Supported Nanoparticles | Uses a reusable nano-magnetic zinc(II) complex. | Mild, solvent-free conditions; easy catalyst recovery. | rsc.org |
| Microwave-Mediated Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Short reaction times, high yields, eco-friendly. | nih.gov |
Computational Drug Design and Optimization
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of nih.govmdpi.comacs.orgtriazolo[1,5-a]pyrimidine-based compounds. researchgate.net These in silico methods allow researchers to predict how molecular modifications will affect biological activity, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective molecules.
Molecular docking is widely used to predict the binding modes of these compounds within the active sites of their biological targets. mdpi.comacs.org For example, docking studies have helped to elucidate how derivatives interact with the colchicine-binding site of tubulin and the active site of enzymes like lysine-specific demethylase 1 (LSD1). acs.orgnih.gov These models provide crucial insights into the specific amino acid residues involved in binding, guiding further structural modifications. nih.gov
Beyond simple docking, more complex techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are employed to build predictive models that correlate the three-dimensional properties of molecules with their biological activities. researchgate.net This approach aids in the design of novel compounds with enhanced potency. researchgate.net The integration of computational tools allows for a more rational and resource-efficient approach to drug discovery, enabling the prioritization of synthetic targets with the highest probability of success.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
